molecular formula C16H19FN4O B6712740 N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide

N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide

Cat. No.: B6712740
M. Wt: 302.35 g/mol
InChI Key: XZMWMZGUQAIVAJ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dimethylphenyl group, a fluoropyrimidine moiety, and an acetamide linkage

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-4-12-14(17)16(20-9-19-12)18-8-13(22)21-15-10(2)6-5-7-11(15)3/h5-7,9H,4,8H2,1-3H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMWMZGUQAIVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCC(=O)NC2=C(C=CC=C2C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide typically involves the following steps:

    Formation of the Fluoropyrimidine Intermediate: This step involves the synthesis of the 6-ethyl-5-fluoropyrimidine core. Common reagents include ethylamine and fluorinated pyrimidine derivatives.

    Coupling with Dimethylphenylamine: The intermediate is then coupled with 2,6-dimethylphenylamine under conditions that facilitate amide bond formation. Reagents such as coupling agents (e.g., EDC, DCC) and solvents like dichloromethane or DMF are often used.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic route with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

    Substitution: The fluoropyrimidine moiety may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways involving pyrimidine derivatives.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of agrochemicals or materials science.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, while the dimethylphenyl group could influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-[(6-methyl-5-fluoropyrimidin-4-yl)amino]acetamide
  • N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-chloropyrimidin-4-yl)amino]acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide is unique due to the specific combination of its substituents, which may confer distinct biological activity or chemical reactivity compared to its analogs.

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